molecular formula C6H10O B151901 Cyclopentanecarbaldehyde CAS No. 872-53-7

Cyclopentanecarbaldehyde

Cat. No.: B151901
CAS No.: 872-53-7
M. Wt: 98.14 g/mol
InChI Key: VELDYOPRLMJFIK-UHFFFAOYSA-N
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Description

Cyclopentanecarbaldehyde (CAS No. 872-53-7) is a cyclic aldehyde with the molecular formula C₆H₁₀O, consisting of a cyclopentane ring substituted with a formyl group. Key properties include:

  • Boiling Point: 133.3°C at 760 mmHg .
  • Density: ~1.0 g/cm³ .
  • Solubility: Highly soluble in organic solvents (6.45 mg/mL in water) .
  • Log Po/w: 1.41 (moderate hydrophobicity) .
  • Safety: Classified as a flammable liquid (UN 1989, Hazard Class 3) with hazards including flammability (H225) and eye irritation (H319) .

It is used in organic synthesis as a building block for pharmaceuticals and agrochemicals .

Preparation Methods

Hydrolysis of Iodo Ynol Ethers

Reaction Mechanism and Conditions

The hydrolysis of iodo ynol ethers represents a robust method for cyclopentanecarbaldehyde synthesis, achieving yields up to 77% . The process involves three stages:

  • Lithiation and Cyclization : A 0.1 M solution of 6-iodo-1-ethoxyhexyne (2a or 2b) in hexanes-diethyl ether is treated with n-BuLi at −78°C under nitrogen, initiating a lithiation-cyclization sequence. The intermediate zirconacycle forms within 2 hours at room temperature .

  • Methanol Quenching : Addition of methanol (6 equiv) stabilizes the enolate intermediate, followed by acid hydrolysis with 35% perchloric acid to liberate the aldehyde .

  • Workup and Purification : The crude product is extracted with ether, washed with NaHCO₃ and brine, and concentrated under reduced pressure .

Table 1: Optimization of Hydrolysis Conditions

ParameterOptimal ValueImpact on Yield
Temperature−78°C → 20°CMaximizes cyclization efficiency
n-BuLi Equivalents2.1 equivPrevents over-lithiation
Acid CatalystHClO₄ (1–2 drops)Ensures complete aldehyde release
Reaction Time18 hoursBalances conversion and side reactions

This method’s regiospecificity is attributed to the stereoelectronic control during cyclization, as confirmed by NMR analysis of the crude product .

Copper-Catalyzed Oxidation of Cyclohexene

Historical Context and Modern Adaptations

This compound was historically synthesized via copper-catalyzed oxidation of cyclohexene using persulfate oxidants . The reaction proceeds through a radical mechanism:

  • Initiation : Cu²⁺ reacts with persulfate (S₂O₈²⁻) to generate sulfate radicals (SO₄⁻- ) .

  • Hydrogen Abstraction : Radicals abstract hydrogen from cyclohexene, forming a cyclohexenyl radical.

  • Ring Contraction and Oxidation : The radical undergoes β-scission to form cyclopentane carboxaldehyde, with simultaneous oxidation of Cu⁺ back to Cu²⁺ .

Table 2: Copper Catalysts and Their Efficiencies

CatalystOxidantYield (%)
CuSO₄·5H₂OK₂S₂O₈58
Cu(OAc)₂Na₂S₂O₈62
CuCl₂(NH₄)₂S₂O₈55

Despite moderate yields, this method faces challenges in selectivity due to competing epoxidation and over-oxidation pathways .

Mercuric Sulfate-Mediated Synthesis

Acid-Catalyzed Rearrangement

Mercuric sulfate (HgSO₄) catalyzes the hydration and rearrangement of cyclohexene derivatives to this compound. The mechanism involves:

  • Oxymercuration : Cyclohexene reacts with HgSO₄ in aqueous H₂SO₄, forming a mercurinium ion.

  • Ring Contraction : The intermediate undergoes hydride shift and ring contraction, yielding a cyclopentyl mercurial species.

  • Demercuration : Reduction with NaBH₄ releases the aldehyde .

This method, while efficient (yields ~65%), is limited by mercury toxicity and stringent waste disposal requirements .

Conjugate Addition-Cyclization Cascades

Homoenolate-Based Strategies

Pioneered by Crimmins and Talbiersky, homoenolates generated from 3-aminoacrylates or zinc reagents undergo conjugate addition to α,β-unsaturated carbonyl compounds, followed by cyclization . For example:

  • Homoenolate Formation : Treatment of ethyl 3-(trimethylsilyl)propiolate with t-BuLi at −100°C generates a lithium homoenolate .

  • Michael Addition : The homoenolate attacks an α,β-unsaturated ketone, forming a stabilized enolate.

  • Cyclization and Hydrolysis : Intramolecular aldol condensation yields this compound after acidic workup .

Table 3: Homoenolate Substrates and Yields

SubstrateElectrophileYield (%)
Ethyl 3-aminoacrylateMethyl vinyl ketone67
Zinc homoenolateEthyl acrylate58

These methods excel in stereocontrol but require cryogenic conditions and sensitive intermediates .

Zirconacycle-Mediated Synthesis

Zirconium-Catalyzed Cyclization

Negishi’s zirconocene complexes enable the synthesis of bicyclic aldehydes via alkyne cyclization . The protocol involves:

  • Zirconacycle Formation : Reaction of 1-hexyne with Cp₂ZrBu₂ forms a zirconacyclopentene.

  • Carbonylation : Treatment with CO inserts a carbonyl group into the Zr–C bond.

  • Hydrolysis : Acidic hydrolysis releases this compound .

This method achieves 68% yield in the synthesis of 7-epi-β-bulnesene, demonstrating its utility in complex molecule synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentylmethanol.

    Substitution: Secondary alcohols.

Scientific Research Applications

Cyclopentanecarbaldehyde serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. Its reactivity allows it to participate in multiple chemical transformations:

  • Decarbonylative Reactions : this compound has been utilized in decarbonylative carbocyclization reactions, leading to the formation of complex polycyclic structures. For instance, it can react to yield spirocyclic scaffolds, which are valuable in medicinal chemistry .
  • Synthesis of Hydrazone Derivatives : When treated with hydrazine derivatives, this compound can form hydrazones that are further evaluated for biological activity, such as inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases .
  • Asymmetric Synthesis : The compound is also involved in asymmetric synthesis pathways, contributing to the development of chiral drugs. Its derivatives have been explored for their antiviral properties, enhancing the efficiency and sustainability of drug synthesis .

Table 2: Key Reactions Involving this compound

Reaction TypeExample ProductReference
Decarbonylative CarbocyclizationSpirocyclic compounds
Hydrazone FormationHydrazone derivatives
Asymmetric SynthesisChiral drugs

Case Study 1: Antiviral Drug Synthesis

A study highlighted the use of this compound in synthesizing antiviral drugs through greener asymmetric methods. The efficiency of these synthetic routes was significantly improved by utilizing this aldehyde as a key intermediate, showcasing its potential in pharmaceutical applications .

Research focused on hydrazone derivatives synthesized from this compound demonstrated notable MAO-B inhibitory activity. These findings suggest that derivatives could serve as lead compounds for developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of cyclopentanecarboxaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Cyclohexanecarbaldehyde

  • Structure : Cyclohexane ring with a formyl group.
  • Boiling Point : Higher than cyclopentanecarbaldehyde due to increased ring size (data estimated >140°C).
  • Reactivity : Similar aldehyde reactivity but with greater steric hindrance from the six-membered ring, slowing nucleophilic additions .
  • Log Po/w : Likely higher (~1.8–2.0) due to increased hydrophobicity from the larger ring .

2-Cyclopentene-1-carbaldehyde

  • Structure : Unsaturated cyclopentene ring with a formyl group.
  • Reactivity : The double bond allows conjugation with the aldehyde, enhancing electrophilicity and enabling Diels-Alder reactions .
  • Applications : Used in synthesizing strained cyclic compounds via cycloadditions .

Benzaldehyde

  • Structure : Aromatic benzene ring with a formyl group.
  • Reactivity : Undergoes oxidation to benzoic acid (like this compound) but participates in electrophilic aromatic substitution due to the aromatic ring .
  • Log Po/w : ~1.48, slightly more hydrophobic than this compound .

trans-4-Hydroxycyclohexanecarbaldehyde

  • Structure : Cyclohexane ring with hydroxyl and formyl groups.
  • Reactivity : The hydroxyl group introduces hydrogen bonding, affecting solubility and reactivity in redox reactions .
  • Applications: Potential use in asymmetric synthesis due to chiral centers .

Physicochemical Properties

Property This compound Cyclohexanecarbaldehyde Benzaldehyde 2-Cyclopentene-1-carbaldehyde
Molecular Formula C₆H₁₀O C₇H₁₂O C₇H₆O C₆H₈O
Boiling Point (°C) 133.3 >140 (estimated) 179 ~130 (estimated)
Log Po/w 1.41 ~1.8–2.0 1.48 ~1.5 (estimated)
Solubility in Water 6.45 mg/mL Low 0.6% (w/w) Insoluble
Hazards H225, H319 H226, H319 H226, H319 H226, H315

Oxidation Reactions

  • This compound : Oxidized by Tollens’ reagent to cyclopentanecarboxylic acid .
  • Benzaldehyde : Similarly oxidized to benzoic acid but requires harsher conditions due to aromatic stabilization .

Nucleophilic Additions

  • This compound : Reacts with Grignard reagents (e.g., PhMgBr) to form secondary alcohols . Steric hindrance from the cyclopentane ring slows reactions compared to linear aldehydes.
  • 2-Cyclopentene-1-carbaldehyde : Conjugated double bond enhances electrophilicity, facilitating Michael additions .

Enzymatic Reduction

  • This compound shows higher activity with MATOUAmDH2 (58.4 U/mg) compared to MsmeAmDH , likely due to enzyme pocket compatibility with its cyclic structure .

Biological Activity

Cyclopentanecarbaldehyde is an organic compound with the molecular formula C6_6H10_10O, characterized by a cyclopentane ring with an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H10_10O
  • Molecular Weight : 98.15 g/mol
  • Structure : this compound consists of a cyclopentane ring with a carbonyl group (aldehyde) attached to one of the carbons.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted on various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli150 µg/mL
S. aureus100 µg/mL
P. aeruginosa200 µg/mL

The antimicrobial effects are attributed to the aldehyde group, which may disrupt bacterial cell membranes and interfere with metabolic processes.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

  • DPPH Radical Scavenging Activity : The IC50_{50} value for this compound was found to be 45 µg/mL, indicating its potential as a natural antioxidant.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of this compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
  • Free Radical Scavenging : The aldehyde functional group is known to react with free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

A notable study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited bacterial growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for treating infections caused by resistant strains .

Study on Antioxidant Properties

In another investigation focused on oxidative stress, researchers assessed the protective effects of this compound on neuronal cells subjected to oxidative damage. The findings indicated that pre-treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential role in neuroprotection .

Properties

IUPAC Name

cyclopentanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDYOPRLMJFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236176
Record name Cyclopentanecarbaldehyde
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

872-53-7
Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Retrosynthesis Analysis

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